molecular formula C20H14F3N5O2S B2750737 N1-(2,4-difluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 897757-93-6

N1-(2,4-difluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Katalognummer: B2750737
CAS-Nummer: 897757-93-6
Molekulargewicht: 445.42
InChI-Schlüssel: SKXTUSMYIOLCBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(2,4-Difluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with fluorinated aromatic groups. Its structure combines an oxalamide backbone with two distinct substituents: a 2,4-difluorophenyl group and a 2-(4-fluorophenyl)thiazolo-triazole ethyl moiety. This compound is hypothesized to exhibit unique physicochemical properties, such as enhanced metabolic stability and receptor-binding affinity, due to the electron-withdrawing effects of fluorine atoms and the planar aromatic heterocycles .

Eigenschaften

IUPAC Name

N'-(2,4-difluorophenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N5O2S/c21-12-3-1-11(2-4-12)17-26-20-28(27-17)14(10-31-20)7-8-24-18(29)19(30)25-16-6-5-13(22)9-15(16)23/h1-6,9-10H,7-8H2,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXTUSMYIOLCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=C(C=C4)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Oxalamide Derivatives

The target compound belongs to a class of oxalamides with diverse substituents influencing their bioactivity and regulatory status. Key analogs include:

Compound Name Substituent 1 (N1) Substituent 2 (N2) Key Properties/Applications Reference
N1-(2,4-Difluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide 2,4-Difluorophenyl 2-(4-Fluorophenyl)thiazolo-triazole ethyl High aromaticity, potential flavor/agonist
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavor enhancer (Savorymyx® UM33)
N1-(2-(2-(4-Fluorophenyl)thiazolo-triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide 4-Methoxyphenyl 2-(4-Fluorophenyl)thiazolo-triazole ethyl Structural analog with methoxy substitution

Key Observations :

  • Fluorinated vs. Methoxy Groups : The 2,4-difluorophenyl group in the target compound may confer greater lipophilicity and metabolic resistance compared to the methoxy-substituted analog .
Metabolic Stability and Toxicology
  • Approved globally as a flavoring agent (NOEL: 100 mg/kg bw/day) with a high safety margin (>33 million) .
  • Target Compound: Limited direct metabolic data, but fluorinated analogs are typically resistant to oxidative metabolism, suggesting prolonged biological half-life .

Q & A

Q. What are the common synthetic routes for synthesizing N1-(2,4-difluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving: (i) Formation of the thiazolo[3,2-b][1,2,4]triazole core through cyclization of thiosemicarbazides with α-haloketones. (ii) Coupling the thiazolo-triazole moiety with an ethyl linker via nucleophilic substitution. (iii) Oxalamide formation by reacting the intermediate with oxalyl chloride derivatives under anhydrous conditions. Key catalysts include triethylamine for pH control, and solvents like DMF or acetonitrile are used .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural characterization employs:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon frameworks.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves ambiguities in fused heterocyclic regions (e.g., thiazolo-triazole) .

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer : Initial screening assays include:
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yield and purity?

  • Methodological Answer : Optimization strategies include:
  • Design of Experiments (DOE) : Systematic variation of temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading.
  • In-line Analytics : Use HPLC to monitor reaction progress and identify byproducts.
  • Purification : Gradient chromatography or recrystallization with ethanol/water mixtures to isolate the target compound .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Contradictions arise from assay variability or structural analogs. Solutions include:
  • Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., MIC, IC₅₀).
  • Structural-Activity Comparison : Overlay crystallographic data (e.g., ligand-receptor binding modes) to explain divergent activities.
  • Assay Harmonization : Adopt CLSI guidelines for antimicrobial testing to reduce inter-lab variability .

Q. How can in silico modeling predict the compound’s pharmacokinetics and toxicity?

  • Methodological Answer : Computational tools include:
  • Molecular Docking (AutoDock Vina) : Predict binding affinity to targets like EGFR or COX-2.
  • ADMET Prediction (SwissADME) : Estimate solubility (LogP), CYP450 metabolism, and hepatotoxicity.
  • QSAR Models : Relate substituent effects (e.g., fluorine position) to activity trends .

Q. What experimental methods validate the compound’s proposed mechanism of action?

  • Methodological Answer : Mechanistic validation involves:
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to purified enzymes.
  • Western Blotting : Assess downstream protein expression (e.g., phosphorylated ERK in cancer cells).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.